![molecular formula C5H10ClNOS B6269199 (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride CAS No. 1909301-38-7](/img/new.no-structure.jpg)
(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2lambda4-thia-5-azabicyclo[221]heptan-2-one hydrochloride is a bicyclic compound featuring a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride typically involves a series of cycloaddition reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . This reaction is often catalyzed by chiral tertiary amines, which facilitate the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Uniqueness
What sets (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride apart from similar compounds is the presence of both sulfur and nitrogen atoms within its bicyclic structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
(1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride, often referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride
- Chemical Formula: C5H9NS
- CAS Number: 125224-46-6
- Molecular Weight: 115.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and CaSki). For instance, a study demonstrated that a related compound displayed IC50 values of 0.99 μM against HeLa cells, outperforming standard chemotherapeutics like Cisplatin and Paclitaxel .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. Specifically, it was found to activate caspase-3, leading to programmed cell death without inducing necrosis in normal lymphocytes .
- Cell Cycle Arrest : Analysis revealed that the compound could arrest the cell cycle at the G1 phase in HeLa and CaSki cells, which is crucial for inhibiting cancer cell proliferation .
Table 1: Summary of Antiproliferative Activity
Additional Biological Activities
Beyond antiproliferative effects, this compound has been investigated for other potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds within this class may exhibit antimicrobial activity; however, detailed investigations are required to confirm these effects.
Properties
CAS No. |
1909301-38-7 |
---|---|
Molecular Formula |
C5H10ClNOS |
Molecular Weight |
167.66 g/mol |
IUPAC Name |
(1S,4S)-2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride |
InChI |
InChI=1S/C5H9NOS.ClH/c7-8-3-4-1-5(8)2-6-4;/h4-6H,1-3H2;1H/t4-,5-,8?;/m0./s1 |
InChI Key |
JBCMWVOOFXBLKR-ASYIMWFASA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CS2=O.Cl |
Canonical SMILES |
C1C2CNC1CS2=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.